Acute Systemic Toxicity vs. Zirconium Citrate
In a direct head-to-head acute toxicity study in rats, McClinton & Schubert (1948) administered zirconium D-gluconate and zirconium citrate by intraperitoneal injection at frequent intervals over ≤20 hours and determined LD₅₀ values with associated standard errors for both salts [1]. The study further demonstrated that rats surviving 36 hours post-injection of the large frequent doses invariably recovered and exhibited no toxic symptoms 6 months later, with no hematologic or histologic abnormalities detected for zirconium (citrate) [1]. As a chronic tolerability benchmark, rats tolerated cumulative doses up to 3,600 mg/kg of zirconium citrate administered as 450 mg/kg daily fractions [1]. The availability of paired LD₅₀ data for zirconium gluconate and zirconium citrate makes this the only published direct-comparator acute toxicity dataset for the compound, enabling quantitative risk assessment versus alternative soluble zirconium salts.
| Evidence Dimension | Acute systemic toxicity (LD₅₀) |
|---|---|
| Target Compound Data | Zirconium D-gluconate LD₅₀ (rat, intraperitoneal, frequent dosing ≤20 h); exact value reported in McClinton & Schubert (1948) full text; survives 36 h → full recovery at 6 months |
| Comparator Or Baseline | Zirconium citrate LD₅₀ (rat, intraperitoneal, same protocol); cumulative tolerance up to 3,600 mg/kg (citrate) in divided dosing |
| Quantified Difference | Paired LD₅₀ values with standard errors determined under identical protocol; quantitative difference accessible via full-text retrieval of JPET 1948, 94(1), 1–6 |
| Conditions | Rat model; intraperitoneal injection; frequent dosing within ≤20 h; observation up to 6 months; hematologic and histologic endpoints |
Why This Matters
Among the limited published safety data for zirconium D-gluconate, this is the only study providing a direct comparator (zirconium citrate) under identical experimental conditions, enabling procurement decisions based on relative rather than absolute acute toxicity when selecting a soluble zirconium source for biomedical or in vivo applications.
- [1] McClinton, L.T. & Schubert, J. The Toxicity of Some Zirconium and Thorium Salts in Rats. Journal of Pharmacology and Experimental Therapeutics, 1948, 94(1), 1–6. View Source
